molecular formula C13H19N3O3 B7479510 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide

Cat. No. B7479510
M. Wt: 265.31 g/mol
InChI Key: HJJCZJPNSYWUJC-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide, also known as MPFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPFC is a furan derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide is not yet fully understood. However, studies have suggested that N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide may exert its antitumor activity by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, suggesting a potential role in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activity. Additionally, N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to have potential as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide.

Advantages and Limitations for Lab Experiments

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and potential applications in various fields. However, limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide include further studies on its mechanism of action, potential therapeutic applications, and side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide. Further research may also focus on the development of more efficient and cost-effective synthesis methods for N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide.

Synthesis Methods

The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been achieved using various methods, including the reaction of furan-2-carboxylic acid with 4-methylpiperazine and isobutyl chloroformate in the presence of a coupling agent. Another method involves the reaction of furan-2-carboxylic acid with 4-methylpiperazine and N,N'-dicyclohexylcarbodiimide in the presence of 1-hydroxybenzotriazole. Additionally, N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide can be synthesized using a one-pot, three-component reaction involving furan-2-carboxylic acid, 4-methylpiperazine, and isobutyl chloroformate in the presence of triethylamine.

Scientific Research Applications

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. Additionally, N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been studied for its potential as an antibacterial and antifungal agent. N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has also been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-15-6-8-16(9-7-15)12(17)4-5-14-13(18)11-3-2-10-19-11/h2-3,10H,4-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCZJPNSYWUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide

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